molecular formula C21H21N3OS2 B11553944 (8E)-2-amino-6-(propan-2-yl)-4-(thiophen-3-yl)-8-(thiophen-3-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

(8E)-2-amino-6-(propan-2-yl)-4-(thiophen-3-yl)-8-(thiophen-3-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11553944
M. Wt: 395.5 g/mol
InChI Key: UHQXLAWUOSCXFG-FRKPEAEDSA-N
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Description

(8E)-2-AMINO-6-(PROPAN-2-YL)-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique pyrano[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-AMINO-6-(PROPAN-2-YL)-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the thiophene and amino groups. Key reagents include thiophene derivatives, isopropylamine, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise reaction conditions. The scalability of the process is achieved through the careful selection of solvents, catalysts, and purification techniques to minimize waste and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(8E)-2-AMINO-6-(PROPAN-2-YL)-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(8E)-2-AMINO-6-(PROPAN-2-YL)-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (8E)-2-AMINO-6-(PROPAN-2-YL)-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    (8E)-2-AMINO-6-(PROPAN-2-YL)-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE: shares similarities with other pyrano[3,2-c]pyridine derivatives and thiophene-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the pyrano[3,2-c]pyridine core, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H21N3OS2

Molecular Weight

395.5 g/mol

IUPAC Name

(8E)-2-amino-6-propan-2-yl-4-thiophen-3-yl-8-(thiophen-3-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C21H21N3OS2/c1-13(2)24-9-16(7-14-3-5-26-11-14)20-18(10-24)19(15-4-6-27-12-15)17(8-22)21(23)25-20/h3-7,11-13,19H,9-10,23H2,1-2H3/b16-7+

InChI Key

UHQXLAWUOSCXFG-FRKPEAEDSA-N

Isomeric SMILES

CC(C)N1C/C(=C\C2=CSC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CSC=C4

Canonical SMILES

CC(C)N1CC(=CC2=CSC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CSC=C4

Origin of Product

United States

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